1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-4-9-12(13(18)19)15-16-17(9)10-5-7(2)8(14)6-11(10)20-3/h5-6H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLIIBJCASATLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=C(C=C(C(=C2)C)Cl)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1329800-36-3) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C13H14ClN3O3
- Molecular Weight : 295.72 g/mol
- CAS Number : 1329800-36-3
Synthesis
The compound can be synthesized through various methods involving the reaction of suitable precursors such as substituted phenyl hydrazines and carboxylic acids. These synthetic routes often yield derivatives with varying biological activities.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar triazole compounds showed antiproliferative effects against various cancer cell lines, including MCF-7, HCT-116, and HepG2. The mechanism often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-triazole | MCF-7 | TBD |
| Similar Triazole Derivative | HCT-116 | 2.6 |
| Similar Triazole Derivative | HepG2 | 1.4 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that triazole derivatives can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. Inhibitors of XO are valuable in treating gout and hyperuricemia.
| Compound | XO Inhibition (IC50 µM) |
|---|---|
| 1-(4-Chloro...) | TBD |
| Standard Drug | 0.03 |
The biological activities of this compound are attributed to its structural features that allow for interaction with biological targets:
- Thymidylate Synthase Inhibition : Compounds with a triazole moiety have been shown to effectively inhibit TS, leading to reduced proliferation in cancer cells.
- Antimicrobial Mechanism : The presence of halogen and methoxy groups enhances the lipophilicity and membrane permeability, facilitating the disruption of microbial cell membranes.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives, including our compound of interest. The study highlighted the correlation between structural modifications and biological activity, emphasizing that specific substituents significantly enhance anticancer and antimicrobial efficacy.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid ()
- Molecular Formula : C₁₃H₁₅N₃O₂
- Key Differences: Phenyl substituents: 2,4-dimethyl (vs. 4-chloro-2-methoxy-5-methyl in the target compound). The methyl groups may enhance steric hindrance but lack the polarity introduced by chlorine and methoxy.
- Synthesis : Prepared via azide-alkyne cycloaddition or similar triazole-forming reactions, with ester saponification to yield the carboxylic acid .
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ()
- Molecular Formula : C₁₀H₇ClFN₃O₂
- Key Differences: Substituents: 4-chloro-2-fluorophenyl (vs. 4-chloro-2-methoxy-5-methylphenyl) and a methyl group at triazole position 5 (vs. ethyl). Impact: Fluorine’s electronegativity may alter electronic distribution compared to methoxy.
1-(5-Chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid ()
- Molecular Formula : C₁₂H₁₂ClN₃O₄
- Key Differences :
- Substituents: 5-chloro-2-methoxyphenyl (vs. 4-chloro-2-methoxy-5-methylphenyl) and a methoxymethyl group at triazole position 5 (vs. ethyl).
- Impact: The methoxymethyl group introduces additional oxygen atoms, increasing hydrophilicity. The shifted chloro substituent (position 5 vs. 4) may influence aromatic ring electronics and intermolecular interactions .
Triazole Core Modifications
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ()
- Molecular Formula : C₁₅H₁₁ClN₄O₂
- Key Differences: Triazole substituent: Pyridin-2-yl at position 5 (vs. ethyl). This contrasts with the non-aromatic ethyl group in the target compound .
Acidity and Solubility
- The carboxylic acid group in all compounds contributes to acidity (pKa ~2–4), with variations depending on substituents. For example, methoxy groups (electron-donating) may slightly increase pKa compared to chloro substituents .
- Lipophilicity: Ethyl and methoxymethyl groups increase logP compared to methyl or pyridinyl substituents.
Q & A
Q. What are the optimal synthetic routes for this triazole-carboxylic acid derivative, and what reaction conditions ensure high yield?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging methodologies similar to those used for structurally related triazoles. For example, phenylacetylene derivatives can react with sodium azide and alkyl halides (e.g., ethyl iodide) in the presence of CuI as a catalyst, followed by carboxylation at the 4-position . Nucleophilic substitution on a pre-functionalized aryl chloride (e.g., 4-chloro-2-methoxy-5-methylphenyl) using K₂CO₃ as a base has been effective for introducing methoxy and methyl groups . Optimize reaction times (12-24 hrs) and temperatures (60-80°C) to minimize side products.
Q. How can spectroscopic techniques (NMR, XRD) resolve ambiguities in structural characterization?
- NMR : Use - and -NMR to confirm regioselectivity of the triazole ring and substitution patterns on the aryl group. For example, the ethyl group at N1 will show distinct splitting in -NMR (~1.3 ppm for CH₃, quartet) .
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the triazole ring geometry and substituent orientations. demonstrates successful XRD analysis of a triazole-thiazole hybrid, highlighting the utility of this method for complex heterocycles .
Q. What solubility challenges arise in aqueous bioassays, and how can they be addressed?
The carboxylic acid group enhances polarity, but the hydrophobic aryl and ethyl groups may limit solubility. Use polar aprotic co-solvents (e.g., DMSO ≤10%) or prepare sodium/potassium salts via neutralization with NaOH/KOH. Similar strategies were employed for 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid, achieving solubility >50 mg/mL in PBS .
Advanced Research Questions
Q. How does regioselectivity in triazole ring formation impact bioactivity, and what catalysts improve selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
